molecular formula C19H25NO4S B1258777 2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate

2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate

Katalognummer: B1258777
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: FZZIDGJDIIXYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, an ethanesulfonic acid group, and a naphthoxyethyl ester moiety, which together contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate typically involves the reaction of 2-(2-naphthoxy)ethanol with piperidinoethanesulfonic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The reaction conditions, including temperature and time, are optimized to ensure the efficient formation of the desired ester product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Naphthoxy)ethanol: A precursor in the synthesis of the ester.

    Piperidinoethanesulfonic acid: Another precursor used in the synthesis.

    Naphthoxyethyl derivatives: Compounds with similar structural features and applications.

Uniqueness

2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate stands out due to its combined structural elements, which confer unique chemical properties and reactivity. Its ability to participate in diverse chemical reactions and its applications in various scientific fields highlight its distinctiveness compared to similar compounds .

Eigenschaften

Molekularformel

C19H25NO4S

Molekulargewicht

363.5 g/mol

IUPAC-Name

2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate

InChI

InChI=1S/C19H25NO4S/c21-25(22,15-12-20-10-4-1-5-11-20)24-14-13-23-19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2

InChI-Schlüssel

FZZIDGJDIIXYLR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCS(=O)(=O)OCCOC2=CC3=CC=CC=C3C=C2

Synonyme

2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.